

An In-depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

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Compound of Interest

Compound Name: *Depropylamino Hydroxy Propafenone-d5*

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Abstract

Depropylamino Hydroxy Propafenone-d5 is a stable, isotopically labeled form of a potential metabolite of Propafenone, a widely used Class IC antiarrhythmic drug. This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, metabolic context, and its crucial role as an internal standard in pharmacokinetic and bioanalytical studies. While specific experimental data for this particular deuterated metabolite is not extensively available in the public domain, this guide provides a robust framework based on the known metabolism of Propafenone and established principles of utilizing stable isotope-labeled internal standards in mass spectrometry-based quantification.

Introduction

Propafenone is a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy is influenced by its complex metabolism, which leads to the formation of several active and inactive metabolites. Understanding the metabolic fate of Propafenone is critical for optimizing its therapeutic use and minimizing adverse effects. Stable isotope-labeled analogues of drugs and their metabolites, such as **Depropylamino Hydroxy Propafenone-d5**, are indispensable tools for researchers in drug metabolism and pharmacokinetics (DMPK) studies. They serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays,

enabling precise and accurate quantification of their non-labeled counterparts in biological matrices.

Chemical and Physical Properties

Depropylamino Hydroxy Propafenone-d5 is a deuterated derivative of a hydroxylated N-despropyl metabolite of Propafenone. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms, typically on the propyl group, to increase its mass without significantly altering its chemical behavior.

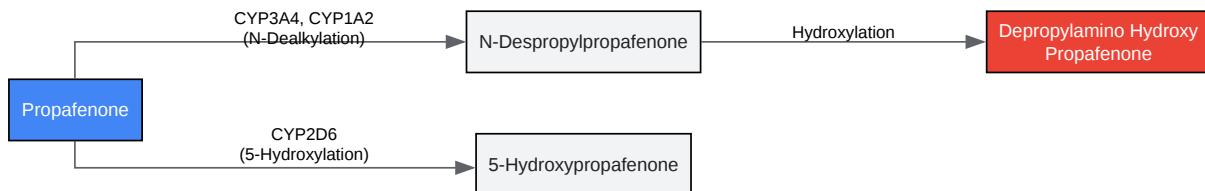
Property	Value	Source
Chemical Name	1-[2-[2,3-Dihydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone	[1] [2]
CAS Number	1346598-59-1	[1] [2]
Molecular Formula	C ₁₈ H ₁₅ D ₅ O ₄	[1] [2]
Molecular Weight	305.38 g/mol	[1] [2]
Appearance	Pale Yellow Oil	[1]
Solubility	Chloroform	[1]

Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are 5-hydroxylation and N-dealkylation.

- 5-Hydroxylation: This pathway is catalyzed predominantly by the polymorphic enzyme CYP2D6, leading to the formation of the active metabolite, 5-hydroxypropafenone.
- N-Dealkylation: This process, catalyzed by CYP3A4 and CYP1A2, results in the formation of N-despropylpropafenone.[\[3\]](#)

Further metabolism can involve hydroxylation of the N-despropyl metabolite, which would lead to the formation of Depropylamino Hydroxy Propafenone. The deuterated version, **Depropylamino Hydroxy Propafenone-d5**, is the isotopically labeled analogue of this potential metabolite.



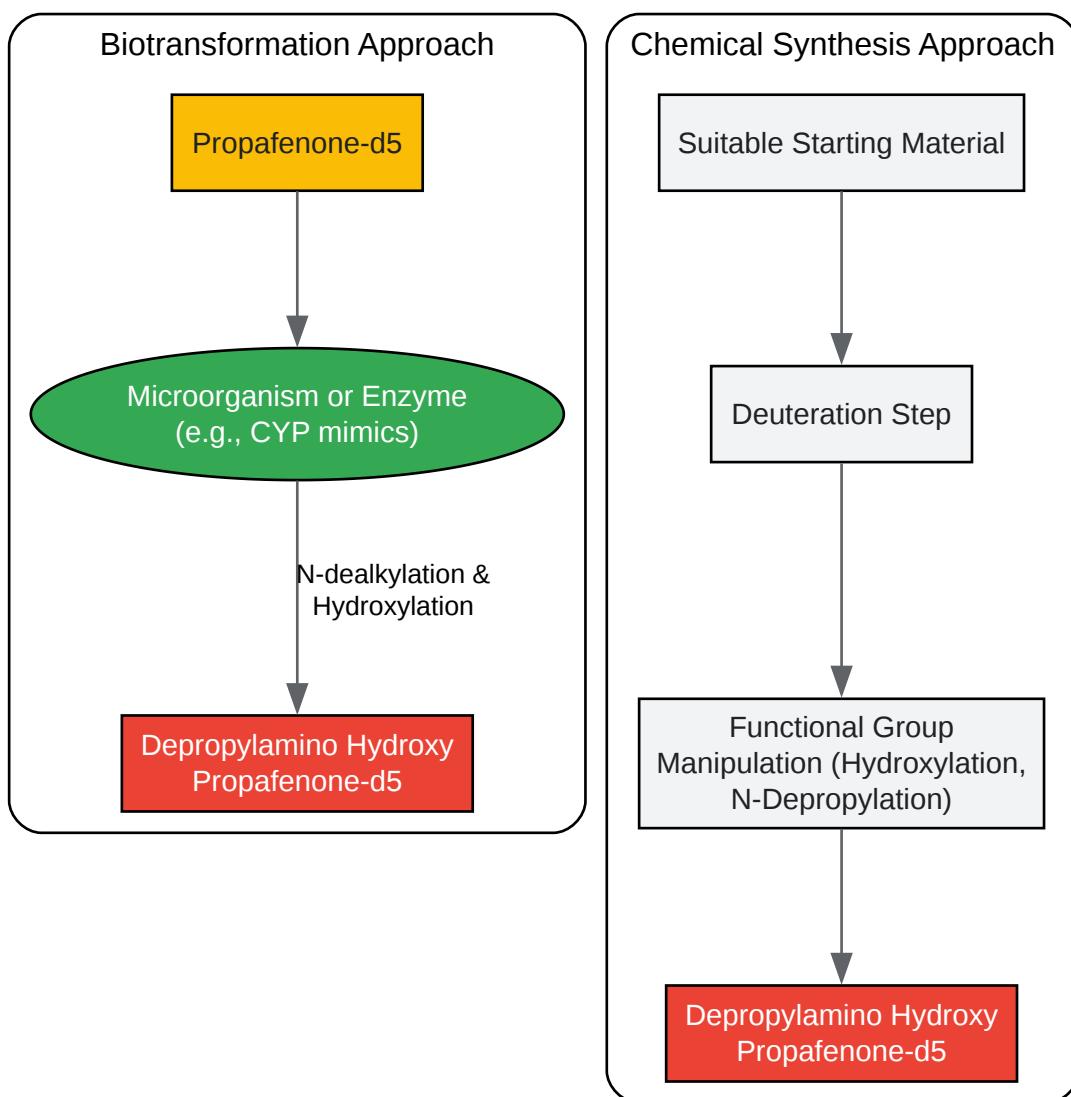
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Caption: Metabolic pathway of Propafenone leading to the formation of Depropylamino Hydroxy Propafenone.

Synthesis of Deuterated Metabolites

While a specific, detailed synthesis protocol for **Depropylamino Hydroxy Propafenone-d5** is not publicly available, the general approaches for synthesizing deuterated metabolites involve either biotransformation or chemical synthesis.^[4]

- **Biotransformation:** This method utilizes microorganisms or enzymes that can perform the necessary metabolic reactions (in this case, N-dealkylation and hydroxylation) on a deuterated Propafenone precursor (Propafenone-d5).^[4]
- **Chemical Synthesis:** A multi-step chemical synthesis can be designed to introduce the deuterium label, the hydroxyl group, and remove the N-propyl group from a suitable starting material.



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Caption: General synthetic approaches for deuterated metabolites.

Application in Bioanalytical Methods

The primary application of **Depropylamino Hydroxy Propafenone-d5** is as an internal standard (IS) in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological samples such as plasma and urine.

Experimental Protocol: Quantification of Propafenone Metabolites using LC-MS/MS

While a specific protocol using **Depropylamino Hydroxy Propafenone-d5** is not available, the following is a generalized protocol based on published methods for the analysis of Propafenone and its other metabolites.[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add an appropriate amount of internal standard solution (**Depropylamino Hydroxy Propafenone-d5** in a suitable solvent like methanol).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Analysis:

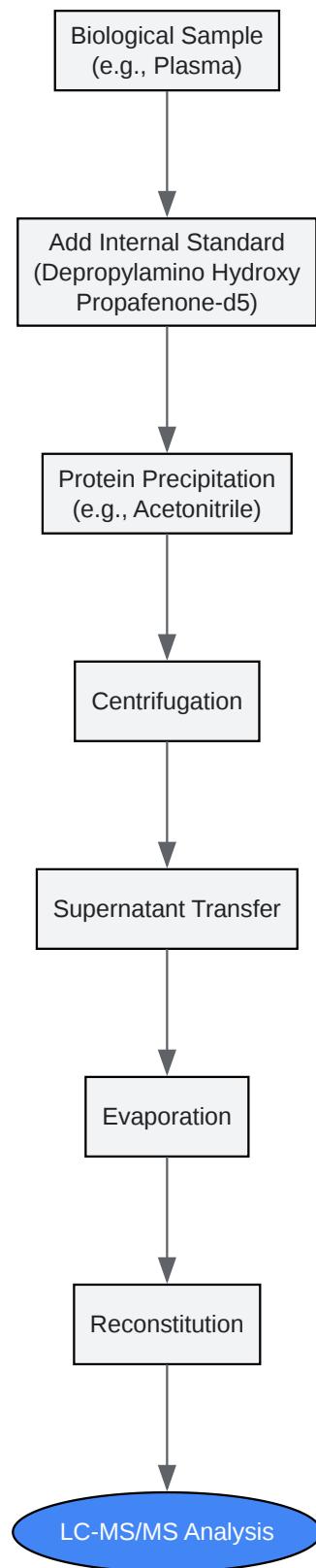
- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical):

- Analyte (Depropylamino Hydroxy Propafenone): The precursor ion would be the $[M+H]^+$ ion. The product ion would be a characteristic fragment.
- Internal Standard (**Depropylamino Hydroxy Propafenone-d5**): The precursor ion would be the $[M+H]^+$ ion (mass shifted by +5 Da). The product ion would be the same characteristic fragment as the analyte.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Depropylamino Hydroxy Propafenone	$[M+H]^+$	Fragment
Depropylamino Hydroxy Propafenone-d5	$[M+5+H]^+$	Fragment

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by direct infusion of the analytical standards into the mass spectrometer.



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Caption: General workflow for sample preparation in bioanalytical methods.

Pharmacological Activity

The pharmacological activity of the N-despropylated and hydroxylated metabolite of Propafenone is not well-characterized in publicly available literature. The primary focus of pharmacological studies has been on the parent drug and its major active metabolite, 5-hydroxypropafenone.^{[8][9][10]} 5-hydroxypropafenone is known to have antiarrhythmic effects, though with some differences in its electrophysiological profile compared to Propafenone.^{[8][10]} Further research is needed to elucidate the specific biological effects, if any, of the depropylamino hydroxy metabolite.

Conclusion

Depropylamino Hydroxy Propafenone-d5 is a valuable, albeit not extensively documented, tool for advanced research in the field of drug metabolism and pharmacokinetics. Its primary utility lies in its role as an internal standard for the accurate quantification of the corresponding non-deuterated metabolite of Propafenone. This technical guide provides a foundational understanding of its properties, metabolic context, and application. As research into the finer aspects of Propafenone's metabolic profile continues, the importance of such stable isotope-labeled standards will undoubtedly grow. Researchers are encouraged to obtain specific analytical data and optimize experimental protocols based on their in-house instrumentation and study requirements.

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